5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole
Description
5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole (hereafter referred to as the diethyl-pentyl ICZ) belongs to the indolo[3,2-b]carbazole (ICZ) family, a class of nitrogen-rich ladder-type heteroaromatic compounds. These molecules feature fused indole and carbazole moieties, creating a planar, π-conjugated backbone critical for charge transport in organic electronics and photophysical applications . The diethyl-pentyl ICZ is distinguished by its substituents: ethyl groups at the N5 and N11 positions and a pentyl chain at C5. These substitutions enhance solubility in organic solvents while maintaining electronic delocalization, making it suitable for solution-processed optoelectronic devices .
Properties
CAS No. |
910112-00-4 |
|---|---|
Molecular Formula |
C27H30N2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5,11-diethyl-12-pentylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C27H30N2/c1-4-7-8-15-21-26-20-14-10-12-17-24(20)28(5-2)25(26)18-22-19-13-9-11-16-23(19)29(6-3)27(21)22/h9-14,16-18H,4-8,15H2,1-3H3 |
InChI Key |
LSLHDJDEWNXWPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C2C(=CC3=C1C4=CC=CC=C4N3CC)C5=CC=CC=C5N2CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method includes the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4, followed by regioselective palladium-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Oxidative Coupling Reactions
The compound undergoes oxidative coupling to form novel dimers. Reaction conditions dictate the coupling type (C–C or C–N):
These dimerization pathways highlight its potential in synthesizing extended π-conjugated systems for materials science applications .
Nitration and Subsequent Functionalization
Electrophilic aromatic nitration and downstream modifications are well-documented:
Nitration with Acetyl Nitrate
Reduction of Nitro Derivatives
Bromination and Formylation
-
Bromination : Occurs at C-2 and C-8 positions of 6,12-dinitro derivatives .
-
Formylation : Selective at C-2 position under Vilsmeier-Haack conditions .
Nucleophilic Aromatic Substitution
6,12-Dinitro derivatives react with nucleophiles:
Stability and Reaction Optimization
Scientific Research Applications
5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of blue-light-emitting materials for organic light-emitting diodes (OLEDs) due to its excellent thermal stability and solubility.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its unique structural features and potential biological activities.
Mechanism of Action
The mechanism of action of 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key ICZ Derivatives
Electronic and Photophysical Properties
- HOMO-LUMO Levels: The diethyl-pentyl ICZ’s HOMO (-5.14 to -5.07 eV) is comparable to methoxyphenyl-substituted ICZs but higher than triazine-containing 1TICz (-5.6 eV), indicating stronger electron-donating capacity . 2,8-Dicyano derivatives exhibit LUMO levels reduced by ~1.0 eV due to electron-withdrawing cyano groups .
Charge Transport :
Oxidative and Functionalization Potential
The diethyl-pentyl ICZ’s C6 pentyl chain enables unique reactivity:
- Oxidative Dimerization : Forms C–C or C–N coupled dimers under FeCl₃ or Pd(OAc)₂, respectively, a pathway less accessible in sterically hindered diphenyl-substituted ICZs .
- Formylation and Derivatization: Like other ICZs, it undergoes C2/C8 formylation for subsequent functionalization (e.g., cyano or thiazole groups), though yields depend on substituent bulk .
Key Research Findings
- Optoelectronic Applications : Diethyl-pentyl ICZ’s solubility and moderate HOMO make it a candidate for solution-processed OLEDs, though its efficiency lags behind triazine-based 1TICz (EQE: 22% vs. 28%) .
- Stability : Ethyl/pentyl substituents enhance moisture resistance compared to aryl-substituted ICZs, critical for device longevity .
Q & A
Basic: What are the common synthetic routes for 5,11-dihydroindolo[3,2-b]carbazole derivatives?
Answer:
The core indolo[3,2-b]carbazole (ICZ) scaffold is typically synthesized via:
- Fischer indolization : Cyclohexane-1,4-dione bisphenylhydrazone treated with glacial acetic and concentrated sulfuric acid, though yields are low (20–50%) due to competing angular isomer formation .
- Acid-catalyzed condensation : Indole and aldehydes (e.g., benzaldehyde) with hydroiodic acid (HI) or iodine as catalysts, followed by aromatization with iodine to form 6,12-diaryl-5,11-dihydro-ICZs (moderate yields: 40–50%) .
- N-Alkylation : For 5,11-dialkyl derivatives, alkylation of ICZ precursors (e.g., using 2-ethylhexyl bromide) improves solubility and processability .
Advanced: How can synthetic yields and regioselectivity be optimized for 6-pentyl-5,11-diethyl derivatives?
Answer:
- Catalyst selection : HI (57%) in acetonitrile improves condensation efficiency between indole and aldehydes, reducing side products .
- Aromatization control : Post-condensation treatment with iodine in refluxing acetonitrile ensures complete dehydrogenation, increasing yields to ~50% .
- N-Alkylation optimization : Using alkyl bromides (e.g., ethyl bromide) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency, achieving 80% yield for 5,11-diethyl derivatives .
Basic: What characterization techniques are critical for confirming ICZ derivatives?
Answer:
- 1H/13C NMR : Key for tracking alkylation (δ 0.87–1.70 ppm for aliphatic protons) and aromatic substitution patterns (δ 7.10–7.78 ppm) .
- ESI-MS : Validates molecular weight (e.g., m/z = 566.98 for dibromo derivatives) .
- UV-vis/fluorescence : Absorption peaks at 403–424 nm (π–π* transitions) and emission at 451 nm confirm extended conjugation .
Advanced: How do substituent positions (e.g., 2,8 vs. 3,9 dibromo) affect electronic properties?
Answer:
- Bromine substitution : 2,8-dibromo derivatives exhibit red-shifted UV-vis absorption (424 nm) compared to 3,9-dibromo isomers (415 nm) due to enhanced electron delocalization .
- Alkyl chain effects : N-Alkylation (e.g., 2-ethylhexyl) induces bathochromic shifts (6–7 nm) via electron-donating effects, altering HOMO-LUMO gaps .
- Optoelectronic tuning : Methoxyphenyl substituents at N-atoms lower ionization potentials (5.31–5.47 eV), enhancing hole transport in OLEDs .
Basic: What are the primary applications of ICZ derivatives in materials science?
Answer:
- Organic electronics : As hole-transport layers in OLEDs (e.g., BN-ICz derivatives with λem = 520 nm, FWHM = 20 nm) .
- Metal-organic frameworks (MOFs) : Dicarboxylate-functionalized ICZs form Zn-MOF-ICz with in-situ oxidative dehydrogenation, enabling porous materials for sensing .
Advanced: How can functionalization (nitration, bromination) expand ICZ utility?
Answer:
- Nitration : Acetyl nitrate introduces nitro groups at C-2/C-8 (for 6,12-diaryl ICZs) or C-6/C-12 (for unsubstituted ICZs). Reduction with Zn/HCl yields amino derivatives for further coupling .
- Bromination : FeBr3 or Pd(OAc)2 enables C-C/C-N dimerization, forming electroactive polymers .
- Nucleophilic substitution : Potassium thiolates displace nitro groups, enabling S-heterocycle integration .
Basic: What challenges arise in characterizing ICZ derivatives?
Answer:
- Solubility issues : Bulky substituents (e.g., 2-ethylhexyl) improve solubility in chloroform/THF, but highly substituted derivatives (e.g., 2BOICz) may require solid-state NMR .
- Isomer discrimination : 1H NMR coupling patterns (e.g., trans vs. cis isomers in tetrahydro-ICZs) and X-ray crystallography resolve structural ambiguities .
Advanced: How to address contradictions in reaction outcomes (e.g., mono vs. di-substitution)?
Answer:
- Regioselectivity control : Steric hindrance from 6-pentyl groups directs nitration to C-2/C-8 over C-6/C-12 .
- Competing pathways : Oxidants like FeCl3 favor C-C dimerization, while Pd(OAc)2 promotes C-N coupling .
- Reaction monitoring : In-situ FTIR tracks intermediate formation (e.g., 3429 cm⁻¹ for NH stretching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
